molecular formula C17H16N6O4 B2805784 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034326-74-2

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No. B2805784
CAS RN: 2034326-74-2
M. Wt: 368.353
InChI Key: NNSSYZOWBBRZKN-UHFFFAOYSA-N
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Description

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C17H16N6O4 and its molecular weight is 368.353. The purity is usually 95%.
BenchChem offers high-quality N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity

Studies on [1,2,4]triazolo[4,3-b]pyridazine derivatives have demonstrated their potential in anticancer therapy. For instance, modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a compound with a similar core structure, have shown remarkable anticancer effects due to their ability to inhibit PI3Ks and mTOR, highlighting the utility of these derivatives in designing potent anticancer agents with reduced toxicity (Wang et al., 2015).

Synthetic Approaches and Chemical Analysis

Research has also focused on synthetic methodologies and structural analysis of [1,2,4]triazolo[4,3-b]pyridazine derivatives. For example, the synthesis, structure analysis, and DFT calculations of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine offer insights into the pharmaceutical significance of pyridazine analogs, providing a basis for the development of compounds with improved pharmacological properties (Sallam et al., 2021).

Heterocyclic Compound Development

Further, the exploration of heterocyclic compounds, including those incorporating [1,2,4]triazolo[4,3-b]pyridazine moieties, has led to the discovery of compounds with various biological activities. The synthesis and evaluation of novel [1,2,4]triazolo[4,3-b]pyridazine derivatives for their anticancer and antimicrobial activities illustrate the broad applicability of these compounds in developing new therapeutic agents (Kumar et al., 2019).

properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4/c1-2-26-16-8-7-13-19-20-14(23(13)21-16)9-18-15(24)10-22-11-5-3-4-6-12(11)27-17(22)25/h3-8H,2,9-10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSSYZOWBBRZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)CN3C4=CC=CC=C4OC3=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

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